molecular formula C14H20ClN3O B2904035 Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1185403-96-6

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

Cat. No. B2904035
CAS RN: 1185403-96-6
M. Wt: 281.78
InChI Key: YUKLDOSQAQNLMA-UHFFFAOYSA-N
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Description

“Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” is a chemical compound that includes an oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles, including the one in the compound you mentioned, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can then be characterized by techniques such as FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis, can be used for structure elucidation .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

PPAH is widely used in a variety of scientific research applications. In inorganic chemistry, PPAH is used as a ligand for the synthesis of coordination complexes. In organic synthesis, PPAH is used as a catalyst for the synthesis of organic compounds. In biochemistry, PPAH is used as a reagent in the synthesis of proteins, carbohydrates, and other biomolecules.

Advantages and Limitations for Lab Experiments

The main advantage of using PPAH in lab experiments is its low cost and ease of synthesis. It is relatively inexpensive to synthesize and can be synthesized in a short amount of time. The main limitation is its low solubility in water. PPAH is only slightly soluble in water, which limits its use in aqueous solutions.

Future Directions

PPAH has a wide variety of potential applications in scientific research. Some potential future directions include the use of PPAH as a ligand in metal-catalyzed organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as a reagent in the synthesis of carbohydrates. Additionally, PPAH could be used in the synthesis of fluorescent probes for the detection of biomolecules, such as DNA and proteins. Finally, PPAH could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Synthesis Methods

PPAH is synthesized by a two-step process using the reaction of pentan-2-one and phenyl hydrazine. First, pentan-2-one is reacted with phenyl hydrazine to form a hydrazone intermediate. This intermediate is then reacted with hydrochloric acid to produce PPAH. The overall reaction is shown below:
Pentan-2-one + Phenyl hydrazine → Hydrazone intermediate
Hydrazone intermediate + HCl → PPAH

properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKLDOSQAQNLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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